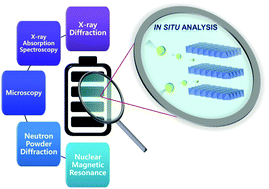In situ analyses for ion storage materials
Chemical Society Reviews Pub Date: 2016-07-21 DOI: 10.1039/C5CS00734H
Abstract
Development of high performance electrode materials for energy storage is one of the most important issues for our future society. However, a lack of clear analytical views limits critical understanding of electrode materials. This review covers useful analytical work using X-ray diffraction, X-ray absorption spectroscopy, microscopy and neutron diffraction for ion storage systems. The in situ observation facilitates comprehending real-time ion storage behaviour while the ion storage system is operating, which help us to understand detailed physical and chemical properties. We will discuss how the tools have been used to reveal detailed reaction mechanisms and underlying properties of electrode materials.


Recommended Literature
- [1] The pyrolytic behavior of cellulose in lignocellulosic biomass: a review
- [2] Metallomics scope
- [3] Surface modification imparts selectivity, facilitating redox catalytic studies: quinone mediated oxygen reduction†
- [4] Photofragmentation spectroscopy of cold protonated aromatic amines in the gas phase†
- [5] DFT-based study on the mechanisms of the oxygen reduction reaction on Co(acetylacetonate)2 supported by N-doped graphene nanoribbon†
- [6] Morphological evolution of noble metal nanoparticles in chloroform: mechanism of switching on/off by protic species†
- [7] Glutathione-responsive multifunctional nanoparticles based on mannose-modified pillar[5]arene for targeted antibiotic delivery against intracellular methicillin-resistant S. aureus†
- [8] Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs†
- [9] Tetraalkylammonium pentaorganosilicates: the first highly stable silicates with five hydrocarbonligands
- [10] The terpolymerization of ethylene and propylene with isoprene via THF-containing half-sandwich scandium catalysts: a new kind of ethylene–propylene–diene rubber and its functionalization†

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 131525-50-3









